(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone
Description
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone is an organic compound with the molecular formula C16H16O3S and a molecular weight of 288.36 g/mol . This compound is characterized by the presence of an ethyl group attached to a phenyl ring and a methanesulfonyl group attached to another phenyl ring, both connected through a methanone group.
Properties
IUPAC Name |
(4-ethylphenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)20(2,18)19/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYWVIZUCNINLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with 3-methanesulfonylphenyl magnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(3-methanesulfonylphenyl)methanone
- (4-Ethylphenyl)(3-chlorophenyl)methanone
- (4-Ethylphenyl)(3-nitrophenyl)methanone
Uniqueness
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone is unique due to the presence of both an ethyl group and a methanesulfonyl group on the phenyl rings.
Biological Activity
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone, with the chemical formula CHOS and CAS number 1094375-04-8, is an organic compound that has garnered attention for its potential biological activities. This compound features both an ethyl group and a methanesulfonyl group on its phenyl rings, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, it could influence cellular signaling pathways that regulate cell proliferation and apoptosis, potentially offering therapeutic benefits in conditions such as cancer and chronic inflammation.
Research Findings
Recent studies have explored the compound's therapeutic potential:
- Anti-inflammatory Activity : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are critical in mediating inflammatory responses.
- Anticancer Properties : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cell lines. This effect may be mediated through modulation of apoptotic signaling pathways.
Case Studies
- In Vitro Studies : In a study examining the effects on human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC value in the low micromolar range. The mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS) generation .
- Animal Models : In murine models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
| Compound | Biological Activity | IC Value | Mechanism |
|---|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Low µM range | Apoptosis induction, COX-2 inhibition |
| Similar Compound A | Anticancer | 5 µM | Cell cycle arrest |
| Similar Compound B | Anti-inflammatory | 10 µM | Cytokine inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
